(3-Aminobicyclo[2.2.1]hept-2-yl)methanol hydrochloride
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Description
“(3-Aminobicyclo[2.2.1]hept-2-yl)methanol hydrochloride” is a chemical compound with the molecular formula C8H15NO·HCl . It is also known as diendo-(3-Amino-bicyclo[2.2.1]hept-2-yl)-methanol hydrochloride . The compound is a salt, formed by the reaction of the base “(3-Aminobicyclo[2.2.1]hept-2-yl)methanol” with hydrochloric acid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H15NO.ClH/c9-8-6-2-1-5(3-6)7(8)4-10;/h5-8,10H,1-4,9H2;1H/t5-,6+,7-,8+;/m0./s1 . This indicates that the compound has a bicyclic structure with a hydroxyl (-OH) and an amino (-NH2) functional group .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . The molecular weight of the compound is 177.67 g/mol . Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility are not available in the current resources .Mechanism of Action
Safety and Hazards
The compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H302: Harmful if swallowed . Precautionary statements include P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for (3-Aminobicyclo[2.2.1]hept-2-yl)methanol hydrochloride involves the conversion of a bicyclic ketone to the corresponding alcohol, followed by a reductive amination reaction to introduce the amino group. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "Bicyclo[2.2.1]hept-5-en-2-one", "Sodium borohydride", "Ammonium chloride", "Methanol", "Hydrochloric acid" ], "Reaction": [ "Step 1: Reduction of bicyclic ketone to alcohol using sodium borohydride in methanol", "Step 2: Protection of alcohol group with a suitable protecting group", "Step 3: Reductive amination of protected alcohol with ammonium chloride to introduce the amino group", "Step 4: Deprotection of alcohol group to form (3-Aminobicyclo[2.2.1]hept-2-yl)methanol", "Step 5: Addition of hydrochloric acid to form (3-Aminobicyclo[2.2.1]hept-2-yl)methanol hydrochloride" ] } | |
CAS No. |
1260666-93-0 |
Molecular Formula |
C8H16ClNO |
Molecular Weight |
177.67 g/mol |
IUPAC Name |
(3-amino-2-bicyclo[2.2.1]heptanyl)methanol;hydrochloride |
InChI |
InChI=1S/C8H15NO.ClH/c9-8-6-2-1-5(3-6)7(8)4-10;/h5-8,10H,1-4,9H2;1H |
InChI Key |
JBSSFLCCAAVUFA-UHFFFAOYSA-N |
SMILES |
C1CC2CC1C(C2N)CO.Cl |
Canonical SMILES |
C1CC2CC1C(C2N)CO.Cl |
Origin of Product |
United States |
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